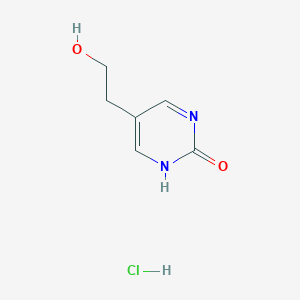

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride

Description

Historical Context of Dihydropyrimidinones

The history of dihydropyrimidinones traces back to the pioneering work of Italian chemist Pietro Biginelli at the University of Florence in 1891. Biginelli developed what is now known as the Biginelli reaction, a three-component condensation reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, aryl aldehydes such as benzaldehyde, and urea. This groundbreaking discovery established the foundation for an entire class of heterocyclic compounds that would prove invaluable to medicinal chemistry. The original reaction was conducted by refluxing the mixture of components in ethanol with hydrochloric acid as the catalyst, resulting in solid crystalline products upon cooling.

The significance of Biginelli's discovery became apparent over the subsequent decades as researchers recognized the pharmaceutical potential of dihydropyrimidinone scaffolds. The reaction mechanism has been extensively studied and refined, with notable contributions from Sweet in 1973, who proposed that aldol condensation represents the rate-limiting step, and later by Kappe in 1997, who suggested an alternative mechanism beginning with nucleophilic addition by urea to the aldehyde. These mechanistic insights have enabled the development of more efficient synthetic protocols and expanded the scope of accessible dihydropyrimidinone derivatives.

The evolution of dihydropyrimidinone chemistry has been marked by continuous improvements in reaction conditions, catalyst systems, and substrate scope. Modern variations of the Biginelli reaction employ diverse catalysts including Brønsted acids, Lewis acids such as copper(II) trifluoroacetate hydrate and boron trifluoride, and solid-phase protocols utilizing different linker combinations. This methodological advancement has facilitated the synthesis of numerous derivatives, including 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride, each offering unique structural features and biological properties.

Significance of this compound

This compound occupies a distinctive position within the dihydropyrimidinone family due to its specific substitution pattern and salt formation. The presence of the 2-hydroxyethyl group at the 5-position introduces significant structural and pharmacological implications. This hydroxyethyl substituent enhances the compound's hydrophilicity and provides additional hydrogen bonding capabilities, potentially improving its biological activity and pharmaceutical properties. The hydrochloride salt formation further augments these characteristics by increasing solubility and stability, making the compound more suitable for pharmaceutical formulations and biological studies.

The compound's significance extends beyond its structural features to encompass its potential therapeutic applications. Dihydropyrimidinones as a class are recognized for their diverse biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties. The specific 5-(2-hydroxyethyl) substitution pattern may confer unique selectivity profiles or enhanced potency compared to other derivatives. Research indicates that dihydropyrimidinone derivatives have been investigated extensively for their potential as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.

The hydrochloride salt form represents a critical pharmaceutical optimization strategy. Salt formation is commonly employed in drug development to improve the physicochemical properties of active compounds without altering their intrinsic biological activity. In the case of this compound, the salt formation enhances water solubility, which is crucial for biological evaluation and potential therapeutic applications. This improved solubility profile facilitates more accurate dosing in experimental studies and may contribute to enhanced bioavailability in biological systems.

Overview of Dihydropyrimidinone Chemistry

Dihydropyrimidinones represent a fascinating class of heterocyclic compounds characterized by their six-membered ring structure containing two nitrogen atoms and a carbonyl group. The basic dihydropyrimidinone framework, represented by the molecular formula C4H6N2O, features nitrogen atoms at positions 1 and 3, with the characteristic carbonyl functionality that defines this chemical class. These compounds are essentially pyrimidine derivatives containing an additional ketone group, which significantly influences their chemical reactivity and biological properties.

The chemical versatility of dihydropyrimidinones stems from their ability to undergo various structural modifications while maintaining the core heterocyclic framework. The presence of multiple reactive sites allows for diverse substitution patterns, enabling the synthesis of libraries of compounds with varied biological activities. The 5-position, where the hydroxyethyl group is located in our target compound, represents a particularly important site for structural diversification. Substitutions at this position can dramatically alter the compound's pharmacokinetic properties, biological activity, and selectivity profiles.

Synthetic approaches to dihydropyrimidinones have evolved considerably since Biginelli's original work. Modern synthetic strategies encompass not only traditional acid-catalyzed condensations but also microwave-assisted reactions, solvent-free conditions, and green chemistry approaches. The development of solid-phase synthesis protocols has enabled high-throughput screening applications and combinatorial chemistry approaches, facilitating the rapid generation of diverse dihydropyrimidinone libraries for biological evaluation.

The chemical stability and reactivity patterns of dihydropyrimidinones make them attractive scaffolds for medicinal chemistry applications. These compounds can participate in various chemical transformations, including nucleophilic substitutions, oxidative modifications, and ring-opening reactions, providing multiple avenues for structural optimization. The ability to introduce diverse functional groups while preserving the core dihydropyrimidinone structure has enabled the development of compounds with improved potency, selectivity, and pharmaceutical properties.

Position in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, dihydropyrimidinones occupy a significant position as six-membered nitrogen-containing heterocycles. Heterocyclic compounds, defined as cyclic organic molecules containing at least one heteroatom (atoms other than carbon) in the ring system, represent one of the most important classes of organic compounds in both natural and synthetic chemistry. The most common heteroatoms in these systems are nitrogen, oxygen, and sulfur, with nitrogen-containing heterocycles being particularly prevalent in biological systems and pharmaceutical applications.

Six-membered heterocyclic compounds, including dihydropyrimidinones, can be conceptually derived from benzene through the replacement of carbon atoms with isoelectronic heteroatoms. This structural relationship to benzene provides insights into their electronic properties and reactivity patterns. Dihydropyrimidinones specifically belong to the saturated and partially saturated heterocycle category, distinguishing them from fully aromatic systems like pyrimidine while retaining significant biological activity.

The classification of dihydropyrimidinones within heterocyclic chemistry reflects their dual nature as both aliphatic and aromatic-like systems. While the dihydropyrimidinone ring is not fully aromatic due to the presence of saturated centers, it retains significant electronic delocalization that contributes to its stability and biological activity. This intermediate character between fully saturated and fully aromatic systems provides unique chemical properties that are exploited in medicinal chemistry applications.

The significance of dihydropyrimidinones in heterocyclic chemistry is further emphasized by their prevalence in natural products and their utility as synthetic intermediates. Many naturally occurring compounds contain dihydropyrimidinone moieties or related structures, highlighting their biological relevance. The synthetic accessibility of these compounds through multicomponent reactions like the Biginelli reaction has made them valuable building blocks for the construction of more complex molecular architectures.

The position of this compound within this chemical landscape exemplifies the potential for structural modification and optimization within the dihydropyrimidinone framework. The incorporation of the hydroxyethyl substituent and the formation of the hydrochloride salt represent rational design strategies that leverage the inherent properties of the heterocyclic core while introducing specific functional modifications to enhance biological activity and pharmaceutical properties.

Properties

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-2-1-5-3-7-6(10)8-4-5;/h3-4,9H,1-2H2,(H,7,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDSAEFSZNOIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst to form the pyrimidinone ring. The hydroxyethyl group can be introduced through subsequent reactions involving ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(2-Oxoethyl)-1,2-dihydropyrimidin-2-one.

Reduction: Formation of 5-(2-Hydroxyethyl)-dihydropyrimidine.

Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydroxyethyl-Substituted Pyrimidinones

Compounds with hydroxyethyl or acetoxyethyl substituents on pyrimidinone rings (e.g., 5-(2-Hydroxyethyl)pyrimidin-2,4-dione, 5-(2-acetoxyethyl)pyrimidin-2,4-dione) are structurally closest to the target compound. Key differences include:

- Functional Groups : The acetoxyethyl group in 5-(2-acetoxyethyl)pyrimidin-2,4-dione introduces ester functionality, which may hydrolyze to the hydroxyethyl form under physiological conditions. This contrasts with the stable hydroxyethyl group in the hydrochloride salt, which avoids hydrolysis but requires salt formation for solubility enhancement .

- Solubility : Hydrochloride salts generally exhibit superior water solubility compared to free bases or esters. For example, 5-(2-Hydroxyethyl)-4-methoxypyrimidin-2-one (neutral form) likely has lower solubility than its hydrochloride derivative.

Table 1: Comparison of Hydroxyethyl-Substituted Pyrimidinones

| Compound Name | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|

| 5-(2-Hydroxyethyl)pyrimidin-2,4-dione | 5-(2-hydroxyethyl), 2,4-dione | C₆H₈N₂O₃ | Neutral, polar, moderate solubility |

| 5-(2-Acetoxyethyl)pyrimidin-2,4-dione | 5-(2-acetoxyethyl), 2,4-dione | C₈H₁₀N₂O₄ | Ester form, hydrolyzable |

| Target Hydrochloride | 5-(2-hydroxyethyl), HCl salt | C₆H₉ClN₂O₂ | High solubility, ionic character |

Fluorinated Dihydropyrimidinones

5-(Trifluoromethyl)-1,2-dihydropyrimidin-2-one () replaces the hydroxyethyl group with a trifluoromethyl (–CF₃) group. This substitution introduces distinct properties:

- Lipophilicity : The –CF₃ group increases logP (lipophilicity), enhancing membrane permeability but reducing water solubility.

Benzimidazole Derivatives with Hydroxyethyl Groups

Bendamustine-related compounds (–4), such as 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid, feature hydroxyethyl groups as part of an amino side chain on a benzimidazole core. Differences include:

- Aromatic System: Benzimidazoles are bicyclic (fused benzene and imidazole), whereas pyrimidinones are monocyclic. This affects π-π stacking and target binding.

- Functionality : Hydroxyethyl groups in Bendamustine analogs are part of a tertiary amine, enabling pH-dependent solubility, whereas the target compound’s hydroxyethyl is directly attached to the heterocycle .

Pyridyl-Substituted Dihydropyridinones

5-(2-Pyridyl)-1,2-dihydropyridin-2-one () substitutes a pyridyl group for hydroxyethyl and uses a dihydropyridinone scaffold. Key distinctions:

- Heteroatom Arrangement: Pyridinones have one nitrogen atom in the ring, while pyrimidinones have two. This alters electronic distribution and hydrogen-bonding capacity.

Biological Activity

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound is a pyrimidinone derivative characterized by a hydroxyethyl group attached to the pyrimidinone ring. This structural feature is significant as it influences the compound's interaction with various biological targets.

Target Interactions

The compound shares structural similarities with thiamine (vitamin B1), which is crucial for carbohydrate, fat, and protein metabolism. It acts as a coenzyme in several biochemical pathways, particularly in the central and peripheral nervous systems, where it is involved in neurotransmitter synthesis and regulation.

Enzyme Interactions

Research indicates that this compound interacts with enzymes such as carboxylesterase EaEst2 from Exiguobacterium antarcticum, influencing its catalytic activity. Additionally, it has been shown to affect hydroxyethylthiazole kinase in Bacillus subtilis, demonstrating its potential to modulate enzyme functions critical for cellular metabolism.

Cellular Effects

The compound exhibits significant effects on various cellular processes:

- Cell Signaling : It influences intracellular signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : It has been observed to alter gene expression profiles in human cervical cancer cells, impacting cell survival and proliferation.

- Cell Migration : Studies suggest it may affect cellular migration, which is crucial in cancer metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

In Vivo Studies

Animal model studies indicate that dosage significantly impacts the biological activity of this compound. Low doses may exhibit minimal effects, while higher doses can lead to pronounced changes in cellular functions and potential toxicity.

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving this compound:

Anticancer Activity

One notable study explored the anticancer potential of this compound against different cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways more effectively than conventional treatments .

Antimicrobial Properties

Another investigation assessed the antimicrobial properties of this compound against various fungi. The results showed considerable inhibitory effects on dermatophytes and saprophytic fungi, suggesting its potential as a therapeutic agent in treating fungal infections .

Q & A

Q. What are the recommended synthetic routes for 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride?

Methodology: The compound can be synthesized via acetylation or hydroxylation of pyrimidine precursors. For example, 5-(2-Hydroxyethyl)pyrimidin-2,4-dione derivatives are synthesized using acetic anhydride for acetylation, followed by hydrolysis under controlled pH to yield the hydroxyethyl group. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in a polar solvent (e.g., methanol) and crystallizing the product .

Q. How can researchers determine the purity and identity of this compound?

Methodology:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity.

- NMR : H and C NMR in DMSO-d6 can confirm structural integrity. Key signals include the hydroxyethyl proton resonance at δ 3.6–4.0 ppm and pyrimidinone carbonyl at δ 165–170 ppm.

- Elemental Analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .

Q. What solubility properties should guide experimental design?

Methodology: Hydrochloride salts generally exhibit high solubility in polar solvents. While direct data for this compound is limited, analogous hydrochlorides (e.g., dopamine HCl) are freely soluble in water and methanol but insoluble in nonpolar solvents like toluene. Pre-screen solubility using incremental solvent addition under sonication .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodology:

- Temperature Control : Maintain 60–70°C during acetylation to minimize side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to enhance nucleophilic substitution efficiency.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What computational approaches predict reactivity in nucleophilic environments?

Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. Focus on the pyrimidinone ring’s carbonyl and N1 positions, which are susceptible to nucleophilic attack. Solvent effects (e.g., water) should be incorporated using the PCM model .

Q. How can contradictory spectral data for derivatives be resolved?

Methodology:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating H and C shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error.

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.